molecular formula C9H14O2 B15349626 4,5-Diethenyl-2-ethyl-1,3-dioxolane CAS No. 90611-71-5

4,5-Diethenyl-2-ethyl-1,3-dioxolane

Cat. No.: B15349626
CAS No.: 90611-71-5
M. Wt: 154.21 g/mol
InChI Key: SQXGPXZTWJNIQD-UHFFFAOYSA-N
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Description

4,5-Diethenyl-2-ethyl-1,3-dioxolane is an organic compound with the molecular formula C9H14O2 It features a five-membered dioxolane ring with ethyl and ethenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Diethenyl-2-ethyl-1,3-dioxolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-1,3-propanediol with acetaldehyde. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-Diethenyl-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated dioxolane derivatives.

    Substitution: Halogenated dioxolane compounds.

Scientific Research Applications

4,5-Diethenyl-2-ethyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism by which 4,5-Diethenyl-2-ethyl-1,3-dioxolane exerts its effects depends on the specific application. In chemical reactions, the ethenyl groups provide sites for reactivity, allowing the compound to participate in various transformations. In biological systems, the compound may interact with cellular components, disrupting normal functions and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1,3-dioxolane: Lacks the ethenyl groups, making it less reactive in certain types of chemical reactions.

    4,5-Dimethyl-2-ethyl-1,3-dioxolane: Contains methyl groups instead of ethenyl groups, affecting its reactivity and applications.

    2,2-Dimethyl-1,3-dioxolane: A simpler dioxolane derivative with different physical and chemical properties.

Uniqueness

4,5-Diethenyl-2-ethyl-1,3-dioxolane is unique due to the presence of ethenyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations

By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in both academic and industrial settings.

Properties

CAS No.

90611-71-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

4,5-bis(ethenyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C9H14O2/c1-4-7-8(5-2)11-9(6-3)10-7/h4-5,7-9H,1-2,6H2,3H3

InChI Key

SQXGPXZTWJNIQD-UHFFFAOYSA-N

Canonical SMILES

CCC1OC(C(O1)C=C)C=C

Origin of Product

United States

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